molecular formula C6H3ClIN3 B1487565 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 923595-58-8

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B1487565
CAS No.: 923595-58-8
M. Wt: 279.46 g/mol
InChI Key: OPASGSRWIMSJGT-UHFFFAOYSA-N
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Description

5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a pyrazolo[1,5-a]pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazolopyrimidine derivatives under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the iodine atom to iodate or other oxidized forms.

  • Reduction: Reduction of the chlorine atom to form chloro derivatives.

  • Substitution: Replacement of the chlorine or iodine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents such as lithium aluminum hydride.

  • Substitution reactions can be facilitated by nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the creation of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Iodopyrazolo[1,5-a]pyrimidine

  • 5-Chloropyrazolo[1,5-a]pyrimidine

  • 5-Bromopyrazolo[1,5-a]pyrimidine

Uniqueness: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine stands out due to the presence of both chlorine and iodine atoms, which confer unique reactivity and binding properties compared to its analogs. This dual halogenation enhances its versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

5-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASGSRWIMSJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677471
Record name 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923595-58-8
Record name 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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